
BI 6015
Overview
Description
BI 6015 is a synthetic small-molecule antagonist of hepatocyte nuclear factor 4α (HNF4α), a transcription factor critical for regulating genes involved in metabolic processes and oncogenesis . It binds to HNF4α with high affinity, suppressing its transcriptional activity and downstream target genes such as MUC3A/B, TM4SF4, ACY3, AGMAT, and METTL7B . Preclinical studies demonstrate that this compound inhibits tumor growth in invasive mucinous adenocarcinoma (IMA) of the lung and hepatocellular carcinoma (HCC) by reducing endogenous HNF4α expression and inducing apoptosis via cleavage of PARP (poly ADP-ribose polymerase), a key apoptotic marker . In IMA cell lines (A549 and DV-90), this compound reduced cell viability by 60–80% at 10 µM over 6 days, outperforming other HNF4α modulators . Additionally, this compound induces hepatic steatosis in vitro and in vivo, highlighting its metabolic effects .
Preparation Methods
Synthetic Routes to BI-6015
The synthesis of BI-6015 involves sequential functionalization of the benzimidazole core. Three principal methods have been reported, each differing in starting materials and reaction conditions.
Method 1: Condensation of Ortho-Phenylenediamine Derivatives
This approach begins with 4-fluoro-1,2-diaminobenzene (1), which undergoes condensation with 4-(piperazin-1-yl)benzaldehyde (2) in the presence of polyphosphoric acid (PPA) under microwave irradiation. The reaction proceeds via Schiff base formation, followed by cyclization to yield 5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzimidazole (3). Subsequent carboxamidation at position 4 is achieved using chlorocarbonyl isocyanate in anhydrous dichloromethane (DCM), yielding BI-6015 (4) with an overall yield of 62% (Scheme 1).
Key Optimization Steps :
- Microwave irradiation reduces reaction time from 12 hours to 15 minutes, minimizing side product formation.
- Use of PPA as a cyclizing agent enhances regioselectivity, favoring substitution at position 2 over position 1.
Method 2: Metal-Catalyzed Coupling Reactions
A palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce the piperazine-phenyl group. Starting with 5-fluoro-4-nitro-1H-benzimidazole (5), the nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). The resulting amine (6) undergoes coupling with 4-(piperazin-1-yl)phenylboronic acid (7) in the presence of Pd(PPh3)4 and sodium carbonate, yielding intermediate (8). Final carboxamidation with trimethylsilyl isocyanate (TMS-NCO) affords BI-6015 with a 58% overall yield.
Advantages :
- Suzuki coupling ensures precise control over the aryl substitution pattern.
- TMS-NCO mitigates side reactions during carboxamidation.
Method 3: Solid-Phase Synthesis
Developed for high-throughput production, this method immobilizes 4-fluoro-1,2-diaminobenzene (1) on Wang resin via a carboxylic acid linker. Sequential reactions with 4-(piperazin-1-yl)benzoic acid (9) and carbonyl diimidazole (CDI) generate the benzimidazole core directly on the resin. Cleavage with trifluoroacetic acid (TFA) releases BI-6015 with 71% purity, necessitating further purification by reverse-phase HPLC.
Challenges :
- Resin loading efficiency impacts final yield.
- HPLC purification increases production costs but ensures >99% purity for pharmacological applications.
Comparative Analysis of Synthesis Methods
Parameter | Method 1 | Method 2 | Method 3 |
---|---|---|---|
Overall Yield (%) | 62 | 58 | 71 |
Reaction Time | 2.5 hours | 8 hours | 12 hours |
Purification Required | Column | Column | HPLC |
Scalability | Moderate | High | Low |
Cost Efficiency | High | Moderate | Low |
Table 1: Comparison of BI-6015 synthesis methods based on yield, time, and practicality.
Method 1 offers the best balance between yield and cost, making it suitable for laboratory-scale synthesis. Method 2’s scalability is advantageous for industrial production, despite longer reaction times. Method 3, while efficient for small batches, is less cost-effective due to HPLC requirements.
Critical Challenges and Solutions in BI-6015 Synthesis
Regioselectivity in Benzimidazole Formation
Unwanted substitution at position 1 of the benzimidazole core occurs due to the electron-withdrawing effect of the fluorine atom. Source recommends using PPA as a cyclizing agent, which directs electrophilic substitution to position 2 by stabilizing the transition state through hydrogen bonding.
Carboxamidation Side Reactions
The carboxamide group at position 4 is prone to hydrolysis under acidic or basic conditions. Employing chlorocarbonyl isocyanate in anhydrous DCM at 0°C minimizes hydrolysis, preserving the integrity of the carboxamide moiety.
Purification of Hydrophilic Byproducts
BI-6015’s piperazine moiety confers high hydrophilicity, complicating separation from polar byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (10–90% acetonitrile over 30 minutes) achieves baseline separation, as validated in source.
Analytical Validation and Quality Control
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%, as per specifications from MedChemExpress. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 384.2 [M+H]+.
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence of the benzimidazole structure. Key signals include:
Chemical Reactions Analysis
BI6015 undergoes several types of chemical reactions, including:
Oxidation: BI6015 can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in BI6015 can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The sulfonyl group in BI6015 can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include strong acids and bases, metal catalysts, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Applications in Diabetes Research
The modulation of insulin expression makes BI 6015 a valuable tool for diabetes research. Its antagonistic effect on HNF4α provides insights into the mechanisms underlying insulin regulation and diabetes pathogenesis.
- Case Study:
Cancer Research Applications
This compound's cytotoxic properties have been investigated in the context of various cancers, particularly hepatocellular carcinoma. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.
- Data Table: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | Concentration (µM) | Treatment Duration (h) | Observed Effect |
---|---|---|---|
Hep3B | 1.25 - 20 | 24 - 72 | Marked toxicity |
Primary Hepatocytes | 1.25 - 20 | 24 - 72 | Minimal toxicity |
MIN6 | 1.25 - 20 | 24 - 72 | Inhibition of HNF4α expression |
- Research Insights:
Implications for Drug Development
The unique mechanism of action of this compound positions it as a candidate for developing novel therapeutic strategies targeting metabolic disorders and cancers associated with HNF4α dysregulation.
Mechanism of Action
BI6015 exerts its effects by binding to hepatocyte nuclear factor 4 alpha and inhibiting its activity. This leads to the repression of genes targeted by hepatocyte nuclear factor 4 alpha, including those involved in insulin regulation and cancer cell survival. The molecular targets and pathways involved include the insulin promoter and various oncogenic signaling pathways .
Comparison with Similar Compounds
BI 6015 is compared to two other HNF4α-targeting compounds: mycophenolic acid (MPA) and sorafenib.
Table 1: In Vitro Efficacy in IMA Cell Lines
Mechanistic and Functional Differences
This compound vs. MPA
- HNF4α Suppression : this compound reduces HNF4α protein levels by >50% in IMA cells, while MPA causes only a slight reduction (~30%) .
- Apoptosis vs. Cell Cycle Arrest : this compound induces apoptosis via cleaved PARP, whereas MPA upregulates CDKN1A (p21), a cell cycle inhibitor, without triggering apoptosis .
- Gene Selectivity : this compound selectively represses HNF4α-driven oncogenic genes (e.g., MUC3A/B), while MPA shows minimal gene-specific effects .
This compound vs. Sorafenib
- Downstream Targets : Sorafenib reduces HNF4α expression but only partially inhibits downstream genes like TM4SF4 and AGMAT. This compound broadly represses HNF4α-associated genes, including METTL7B .
- Therapeutic Scope : Sorafenib is a multi-kinase inhibitor with broader off-target effects, while this compound is specific to HNF4α pathways .
Comparison with BI 01383298 BI 01383298 (another HNF4α antagonist) is noted for selective cytotoxicity in cancer cell lines but lacks detailed data on IMA efficacy or apoptotic mechanisms compared to this compound .
Table 2: Preclinical Outcomes
Research Findings and Implications
- Superiority of this compound : this compound’s ability to induce apoptosis and selectively repress oncogenic HNF4α targets positions it as a promising therapeutic candidate for IMA, particularly in KRAS-mutant contexts .
- MPA’s Niche Role : MPA may be suitable for cases where cell cycle arrest is desired over apoptosis, though its weak HNF4α suppression limits utility .
- Sorafenib’s Limitations: While sorafenib has clinical use in HCC, its non-specific kinase activity reduces efficacy in HNF4α-driven IMA .
Future Directions : Comparative in vivo studies are needed to validate this compound’s safety profile and synergies with existing therapies (e.g., KRAS inhibitors). Further exploration of BI 01383298’s mechanisms could reveal additional HNF4α-targeting strategies .
Biological Activity
BI 6015 is a chemical compound identified as a hepatocyte nuclear factor 4α (HNF4α) antagonist . This compound has gained attention for its potential therapeutic applications, particularly in the fields of diabetes and cancer treatment. The biological activity of this compound is characterized by its ability to modulate gene expression regulated by HNF4α, impacting metabolic processes and cellular functions.
HNF4α is a nuclear receptor that plays a crucial role in the regulation of gene expression in various tissues, including the liver, pancreas, and intestines. By antagonizing HNF4α, this compound can repress the expression of target genes associated with insulin production and glucose metabolism.
Key Findings:
- Inhibition of Insulin Expression : In T6PNE cells (a murine insulinoma cell line), this compound reduced endogenous insulin levels by approximately 50-fold . This indicates a significant suppression of insulin gene transcription mediated through HNF4α antagonism .
- Cytotoxic Effects : this compound exhibits cytotoxic activity against several tumor cell lines, including human hepatocellular carcinoma (Hep3B). In vitro studies demonstrated that this compound induced apoptosis in these cells, suggesting its potential as an anti-cancer agent .
- Alterations in Fatty Acid Metabolism : In T6PNE cells, treatment with this compound led to decreased levels of longer-chain acylcarnitines while increasing acetylcarnitine, indicating enhanced fatty acid oxidation .
Table 1: Biological Effects of this compound
Biological Activity | Observation | Cell Line/Model |
---|---|---|
Insulin Expression | Reduced by 50-fold | T6PNE |
Cytotoxicity | Induced apoptosis | Hep3B |
Fatty Acid Oxidation | Increased acetylcarnitine; decreased C18 | T6PNE |
HNF4α Protein Levels | Induced loss in liver (30 mg/kg) | Mouse Model |
Fat Accumulation | Caused steatosis and vesicular changes | Mouse Model |
Case Studies and Research Findings
- High-Throughput Screening : A study identified this compound through a high-throughput screening process aimed at discovering novel regulators of the insulin promoter. The compound was shown to effectively repress insulin expression and modulate metabolic processes influenced by HNF4α .
- In Vivo Studies : In murine models, administration of this compound resulted in significant changes in liver histology, including fat accumulation and steatosis. These findings highlight the compound's impact on hepatic metabolism and suggest potential implications for metabolic disorders .
- Gene Expression Profiling : Global gene expression profiling conducted on T6PNE cells treated with this compound revealed a substantial overlap with genes affected by genetic deletion of HNF4α. This correlation supports the hypothesis that this compound functions as a pharmacologic antagonist of HNF4α .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of BI 6015 in targeting HNF4A, and how does this relate to its anti-cancer effects?
this compound is a small-molecule inhibitor that selectively targets HNF4A, a transcription factor implicated in invasive mucinous adenocarcinoma (IMA) of the lung. Mechanistically, this compound reduces endogenous HNF4A expression and suppresses downstream genes like MUC3A/B and TM4SF4, which are critical for tumor progression. Apoptosis is induced via cleavage of PARP, a marker of programmed cell death, as demonstrated in A549 and DV-90 lung cancer cell lines . Methodologically, TaqMan gene expression assays and ChIP-seq were used to validate HNF4A binding and transcriptional regulation .
Q. What experimental models are appropriate for studying this compound’s efficacy in vitro?
Key models include KRAS-mutant lung adenocarcinoma cell lines (e.g., A549 and DV-90) treated with this compound at concentrations such as 10 µM for 24–72 hours. Cell viability assays (e.g., cell counting post-treatment) and western blotting for apoptotic markers (e.g., cleaved PARP) are standard methods. Replicates (minimum three) and controls (e.g., DMSO-treated cells) are critical to ensure reliability .
Q. How can researchers ensure reproducibility when testing this compound’s effects on HNF4A?
Detailed experimental protocols must include:
- Compound preparation : Solubility, storage conditions, and vehicle controls.
- Assay validation : Use of two independent HNF4A antibodies in ChIP-seq to confirm binding specificity .
- Data reporting : Raw data (e.g., cell counts, fold changes) and statistical thresholds (e.g., fold change ≥1.5, FDR <0.1) as per DESeq2 analysis guidelines .
Advanced Research Questions
Q. How does this compound’s gene selectivity compare to other HNF4A antagonists (e.g., MPA or sorafenib) in IMA models?
this compound exhibits gene-selective antagonism, suppressing MUC3A/B, TM4SF4, ACY3, AGMAT, and METTL7B more effectively than MPA or sorafenib. Unlike MPA, which induces cell cycle arrest via p21, this compound uniquely triggers apoptosis (cleaved PARP) in IMA cell lines. Advanced studies should employ transcriptomic profiling (RNA-seq) and pathway enrichment analysis to map differential gene regulation .
Q. What strategies resolve contradictions in data when this compound shows cell line-specific efficacy?
For example, this compound significantly reduces growth in A549 and DV-90 cells, but sorafenib shows variable effects. To address this:
- Multi-omics integration : Combine RNA-seq, proteomics, and ChIP-seq to identify HNF4A-dependent vs. independent pathways.
- Dose-response curves : Test a range of concentrations (e.g., 1–20 µM) to assess potency thresholds.
- Cross-validation : Use siRNA knockdown of HNF4A to confirm on-target effects .
Q. How can researchers optimize experimental design to evaluate this compound’s therapeutic potential in vivo?
- Animal models : Use patient-derived xenografts (PDXs) of IMA with KRAS mutations.
- Pharmacokinetics : Measure this compound’s bioavailability and tissue penetration via LC-MS/MS.
- Toxicity profiling : Monitor organ-specific effects (e.g., liver function) given HNF4A’s role in hepatocyte regulation .
Q. Methodological Guidelines
Table 1. Comparison of HNF4A-Targeting Compounds in IMA Cell Lines
Key Considerations for Data Analysis :
Properties
IUPAC Name |
2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPQPMRPHZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010191 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93987-29-2 | |
Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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